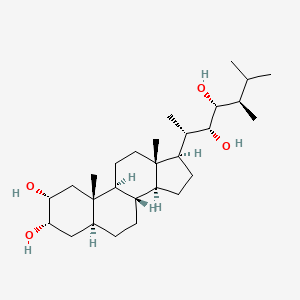
2,2-ジフルオロ-2-(3-オキソシクロペンチル)酢酸エチル
説明
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is a useful research compound. Its molecular formula is C9H12F2O3 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
腫瘍学研究
2,2-ジフルオロ-2-(3-オキソシクロペンチル)酢酸エチル: は、がん研究分野で有望視されています。 Journal of Pharmacy and Pharmacology に掲載された研究では、この化合物が非小細胞肺がん (NSCLC) 細胞株の増殖、遊走、および浸潤を阻害する効果が詳細に示されています 。 インビトロでは細胞周期停止とアポトーシスを誘導し、インビボでは腫瘍の増殖を抑制することがわかりました。 この化合物の作用機序は、NSCLC 抑制活性に重要な役割を果たす EGFR/PI3K/AKT/mTOR シグナル伝達経路の抑制を伴います。
医薬品化学
医薬品化学では、この化合物はその潜在的な治療効果のために利用されています。 この化合物の腫瘍学における応用を強調した同じ研究では、NSCLC の新しい治療法の開発におけるこの化合物の使用も示唆されています 。 がん細胞における重要なシグナル伝達経路を調節する能力は、さらなる薬物開発と新しい薬理活性分子の合成のための候補として位置付けています。
分析化学
分析化学者は、クロマトグラフィーや質量分析法において、標準物質または試薬として2,2-ジフルオロ-2-(3-オキソシクロペンチル)酢酸エチルを使用することがあります。 分子量や純度などの明確な構造と特性により、NMR、HPLC、LC-MS、およびUPLC分析で化合物同定および定量に使用できます .
生化学
生化学では、この化合物は、特にがん代謝に関連する経路において、酵素動力学と阻害の研究において重要な役割を果たします。 生物学的分子との相互作用を理解することで、研究者はその抗がん効果の生化学的基礎を解明することができます .
薬理学
薬理学的に、2,2-ジフルオロ-2-(3-オキソシクロペンチル)酢酸エチルは、体内の薬物動態と薬力学への影響が注目されています。 シグナル伝達経路への影響は、特に標的化されたがん治療の文脈において、創薬プロセスへの洞察を提供します .
作用機序
Target of Action
The primary target of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .
Mode of Action
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate interacts with its target, EGFR, and suppresses its activity . This suppression leads to a decrease in the downstream signaling pathways that are activated by EGFR .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth . By suppressing this pathway, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can inhibit these cellular processes .
Pharmacokinetics
It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cell lines in vitro . It also prevents tumor growth in vivo .
Result of Action
The result of the action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the inhibition of malignant biological behaviors of non-small cell lung cancer . It induces cell cycle arrest and apoptosis in vitro , and prevents tumor growth in vivo .
Action Environment
The action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can be influenced by various environmental factors.
生化学分析
Biochemical Properties
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, it can affect gene expression by altering the transcriptional activity of specific genes involved in cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolic flux and levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)9(10,11)6-3-4-7(12)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZZLLYZIMHVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(=O)C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)
![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)









